molecular formula C5H8N2O B2832979 3-methoxy-4-methyl-1H-pyrazole CAS No. 1533442-13-5

3-methoxy-4-methyl-1H-pyrazole

Cat. No.: B2832979
CAS No.: 1533442-13-5
M. Wt: 112.132
InChI Key: QWIUBHUVCAXJGR-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the fourth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxy-1-propyn-1-one with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the pyrazole ring into dihydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Pyrazole derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-Methoxy-1H-pyrazole: Lacks the methyl group, leading to different chemical and biological properties.

    3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group, which can influence its steric and electronic properties.

Uniqueness

3-Methoxy-4-methyl-1H-pyrazole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential biological activities. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable scaffold in various research and industrial applications.

Properties

IUPAC Name

5-methoxy-4-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-6-7-5(4)8-2/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIUBHUVCAXJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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